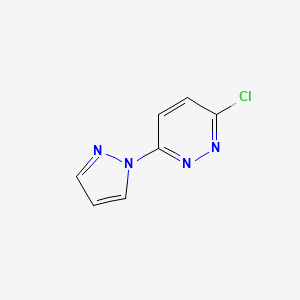

3-chloro-6-(1H-pyrazol-1-yl)pyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-6-pyrazol-1-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-6-2-3-7(11-10-6)12-5-1-4-9-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGZGWUUTROZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502656 | |

| Record name | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29334-66-5 | |

| Record name | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29334-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-chloro-6-(1H-pyrazol-1-yl)pyridazine: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. This document moves beyond a simple recitation of facts to deliver a cohesive narrative on the compound's synthesis, structural characterization, physicochemical properties, and reactivity. By grounding theoretical knowledge in practical, field-proven insights, this guide serves as an essential resource for researchers aiming to leverage this versatile scaffold in the design and development of novel therapeutics. We will explore not only established experimental protocols but also the underlying scientific principles that govern the compound's behavior and utility as a key building block.

Introduction: Strategic Importance in Medicinal Chemistry

The pursuit of novel chemical entities with desirable pharmacological profiles is a cornerstone of drug development. Heterocyclic compounds form the backbone of a vast majority of marketed drugs, and among these, nitrogen-containing systems are preeminent. This compound emerges as a molecule of strategic importance, elegantly fusing two privileged heterocyclic systems: pyridazine and pyrazole.

-

The Pyridazine Moiety: Characterized by its adjacent nitrogen atoms, the pyridazine ring possesses a unique physicochemical profile. It has a significant dipole moment, which can facilitate beneficial π-π stacking interactions with biological targets, and its nitrogen atoms act as potent hydrogen bond acceptors. This dual hydrogen-bonding capacity is a critical feature for establishing strong and specific drug-target interactions[1].

-

The Pyrazole Moiety: Pyrazole and its derivatives are renowned for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties[2]. Its inclusion in a larger scaffold introduces a versatile pharmacophoric element.

The combination of these two rings, linked and functionalized with a reactive chloro group, creates a scaffold that is primed for chemical elaboration, making it an ideal starting point for library synthesis and lead optimization campaigns. This guide will provide the core knowledge required to effectively utilize this compound.

Molecular Structure and Physicochemical Profile

A foundational understanding of a compound's intrinsic properties is paramount for its successful application. The key physicochemical and structural data for this compound are summarized below.

Table 1: Core Physicochemical and Crystallographic Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 29334-66-5 | [3] |

| Molecular Formula | C₇H₅ClN₄ | [4] |

| Molecular Weight | 180.60 g/mol | [4] |

| Appearance | Colorless needles | [4] |

| Melting Point | Not explicitly reported; expected to be a crystalline solid with a melting point >150 °C based on analogs. | [5] |

| Solubility | Soluble in ethanol; precipitates from aqueous solutions. | [4] |

| Crystal System | Triclinic | [4] |

| Space Group | P-1 |[4] |

Figure 1: 2D Structure of this compound.

Synthesis and Purification: A Validated Protocol

The reliable synthesis of the title compound is the gateway to its use in research. The most direct and well-documented method involves the condensation of 3-chloro-6-hydrazinylpyridazine with a suitable three-carbon building block that generates the pyrazole ring.

Causality Behind Experimental Choices: The selected protocol utilizes malondialdehyde bis(diethylacetal) as the pyrazole precursor. In an acidic medium (catalyzed by acetic acid), the acetal is hydrolyzed in situ to form malondialdehyde. This highly reactive 1,3-dicarbonyl compound then readily undergoes a cyclocondensation reaction with the hydrazine moiety. Ethanol is chosen as the solvent for its ability to dissolve the reactants while allowing for precipitation of the final product upon the addition of water, simplifying the initial purification. The reaction is monitored by Thin Layer Chromatography (TLC), a crucial step to ensure the reaction has proceeded to completion before workup, preventing the isolation of starting materials.

Detailed Experimental Protocol[4]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chloro-6-hydrazinylpyridazine (0.5 g, 3.46 mmol) in 15 mL of ethanol.

-

Reagent Addition: While stirring continuously, add malondialdehyde bis(diethylacetal) (0.327 g, 3.46 mmol) dropwise to the solution.

-

Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reaction: Heat the solution to reflux and maintain for 2 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

-

Product Isolation: After completion, allow the mixture to cool to room temperature. Precipitate the product by adding water.

-

Purification: Collect the precipitate by filtration and wash with water. The crude product can be further purified by recrystallization. In the cited procedure, colorless needles of the pure compound formed upon slow evaporation after initial drying[4].

Figure 2: Workflow for the synthesis of this compound.

Spectroscopic and Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. This section details the definitive structural data from X-ray crystallography and provides an expert guide to the expected spectroscopic signatures.

Single-Crystal X-ray Analysis

The molecular structure of this compound has been unequivocally determined by single-crystal X-ray diffraction[4].

Key Structural Insights:

-

Planarity: The molecule is almost perfectly planar, with a root-mean-square (r.m.s.) deviation of only 0.022 Å for all non-hydrogen atoms. The dihedral angle between the pyridazine and pyrazole rings is a mere 2.82°[4]. This planarity is a key feature for enabling effective π-π stacking interactions in a biological context.

-

Intermolecular Interactions: In the solid state, the crystal packing is stabilized by intermolecular C—H···N hydrogen bonds. These interactions form one-dimensional polymeric chains, demonstrating the compound's capacity for specific, directional non-covalent bonding[4].

Predictive Spectroscopic Analysis

While full spectral data is not available in the cited literature, a competent chemist can predict the expected spectroscopic fingerprint. This serves as a self-validating system for researchers to confirm their results.

-

Mass Spectrometry (MS):

-

Molecular Ion: The electron ionization (EI) mass spectrum should exhibit a molecular ion peak [M]⁺. Given the molecular formula C₇H₅ClN₄, the monoisotopic mass is 180.0203 Da. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of chlorine: an [M]⁺ peak and an [M+2]⁺ peak in an approximate 3:1 ratio of intensity.

-

-

¹H NMR Spectroscopy (¹H NMR):

-

The spectrum (in CDCl₃ or DMSO-d₆) should display five distinct signals in the aromatic region (approx. 6.5-9.0 ppm).

-

Pyrazole Protons (3H): Three signals are expected. One proton will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with its two neighbors. The other two pyrazole protons will appear as doublets of doublets.

-

Pyridazine Protons (2H): Two signals are expected, appearing as a pair of doublets with a characteristic coupling constant (J ≈ 9 Hz), consistent with ortho-coupling on the pyridazine ring.

-

-

¹³C NMR Spectroscopy (¹³C NMR):

-

The spectrum should show 7 distinct signals for the 7 unique carbon atoms in the molecule, all expected in the aromatic region (approx. 110-160 ppm).

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should display characteristic absorption bands corresponding to the functional groups present:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.

-

~800-600 cm⁻¹: C-Cl stretching vibration.

-

-

Chemical Reactivity and Synthetic Applications

The utility of this compound as a building block stems directly from its chemical reactivity. The C-Cl bond on the electron-deficient pyridazine ring is the primary site for chemical modification.

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 3-position is activated towards SₙAr reactions. This allows for the straightforward introduction of a wide variety of nucleophiles, including:

-

Oxygen nucleophiles (e.g., alkoxides, phenoxides) to form ethers.

-

Nitrogen nucleophiles (e.g., amines, anilines) to generate amino-pyridazine derivatives.

-

Sulfur nucleophiles (e.g., thiolates) to produce thioethers.

This reactivity is the key to building molecular diversity from the core scaffold. Furthermore, the nitrogen atoms of the heterocyclic rings can act as ligands to coordinate with metal centers, as demonstrated in the synthesis of Ruthenium(II) complexes, opening applications in catalysis and materials science[6].

Sources

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridazine, 3-chloro-6-methoxy- [webbook.nist.gov]

- 3. parchem.com [parchem.com]

- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. DSpace Repository :: Browsing Research Articles by Subject "this compound" [repository.chuka.ac.ke]

3-chloro-6-(1H-pyrazol-1-yl)pyridazine structure and IUPAC name

An In-Depth Technical Guide to 3-chloro-6-(1H-pyrazol-1-yl)pyridazine: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in contemporary drug discovery and materials science. We will delve into its structural characteristics, confirmed IUPAC nomenclature, and key physicochemical properties. A detailed, field-tested synthetic protocol is presented with mechanistic justifications for each step, reflecting an approach rooted in practical application and experimental integrity. Furthermore, this guide explores the compound's utility as a versatile chemical scaffold, highlighting its role in the development of novel therapeutics and functional organometallic complexes. The content is structured to serve as an essential resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and actionable insights.

Introduction: The Strategic Value of Pyridazine-Pyrazole Scaffolds

In the landscape of medicinal chemistry, the strategic selection of core heterocyclic scaffolds is paramount to the successful development of novel therapeutic agents. The pyridazine ring, an electron-deficient diazine, offers a unique combination of properties that make it an advantageous bioisosteric replacement for phenyl rings or other azines.[1] Its distinct dipole moment and hydrogen bond accepting capabilities can enhance solubility and modulate molecular recognition interactions with biological targets.[1]

When coupled with a pyrazole moiety—another cornerstone heterocycle known for its diverse biological activities—the resulting scaffold, this compound, emerges as a highly valuable and versatile building block. The chlorine atom at the 3-position of the pyridazine ring serves as a synthetically tractable handle, enabling further molecular elaboration through various cross-coupling reactions. This guide elucidates the fundamental chemistry and practical applications of this important intermediate.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity and structure is the bedrock of all subsequent research and development.

IUPAC Nomenclature and Chemical Identifiers

The formal name for this compound is This compound . It is cataloged under several identifiers across major chemical databases, ensuring unambiguous reference.

| Identifier | Value | Source |

| Molecular Formula | C₇H₅ClN₄ | [2][3] |

| Molecular Weight | 180.60 g/mol | [2] |

| CAS Number | 29334-66-5 | [4][5] |

| Canonical SMILES | C1=CN(N=C1)C2=NN=C(C=C2)Cl | [6] |

| InChI | InChI=1S/C7H5ClN4/c8-6-2-3-7(11-10-6)12-5-1-4-9-12/h1-5H | [3][6] |

| InChIKey | KAGZGWUUTROZIC-UHFFFAOYSA-N | [3] |

Molecular Architecture and Physicochemical Properties

The molecular structure consists of a pyridazine ring and a pyrazole ring linked by a nitrogen-carbon bond.

Figure 1: 2D Structure of this compound.

Figure 1: 2D Structure of this compound.

Crystallographic studies reveal that the molecule is nearly planar, with a dihedral angle of only 2.82° between the two aromatic rings.[2][7] This planarity is a key structural feature that can influence crystal packing and intermolecular interactions, such as the C—H⋯N hydrogen bonds observed in its solid state, which form polymeric chains.[2][7]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a critical process for its utilization. The chosen synthetic route must be robust, reproducible, and mechanistically sound.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach simplifies the synthetic challenge. The target molecule can be disconnected at the C-N bond between the two rings, identifying a pyridazine precursor and a pyrazole-forming reagent. This strategy leverages readily available starting materials.

Caption: Retrosynthetic pathway for the target compound.

Field-Validated Experimental Protocol

This protocol is based on the successful synthesis reported in the literature, with added commentary from an application scientist's perspective to clarify the causality behind each step.[2]

Objective: To synthesize this compound via condensation and cyclization.

Materials:

-

3-Chloro-6-hydrazinylpyridazine (0.5 g, 3.46 mmol)

-

Malondialdehyde bis(diethyl acetal) (0.327 g, 3.46 mmol)

-

Ethanol (15 ml)

-

Glacial Acetic Acid (catalytic amount, ~3-5 drops)

-

Standard reflux apparatus, magnetic stirrer, TLC plates, filtration equipment

Step-by-Step Methodology:

-

Reagent Solubilization: Dissolve 3-chloro-6-hydrazinylpyridazine (0.5 g) in ethanol (15 ml) in a round-bottom flask equipped with a magnetic stir bar.

-

Expertise & Experience: Ethanol is selected as the solvent due to its ability to dissolve the polar starting material and its suitable boiling point for reflux, facilitating the reaction without requiring excessively high temperatures that could lead to side products.

-

-

Addition of Pyrazole Precursor: While stirring continuously, add malondialdehyde bis(diethyl acetal) (0.327 g) dropwise to the solution.

-

Causality: Malondialdehyde bis(diethyl acetal) serves as a stable precursor to the highly reactive malondialdehyde. It hydrolyzes in situ under acidic conditions to generate the dialdehyde needed for the cyclization reaction. Dropwise addition helps to control the reaction rate and prevent potential polymerization of the aldehyde.

-

-

Catalysis: Add a few drops of glacial acetic acid to the reaction mixture.

-

Trustworthiness: The acid acts as a catalyst for two key steps: the hydrolysis of the acetal to the free aldehyde and the subsequent condensation reaction between the hydrazine and the aldehyde carbonyls, which forms the pyrazole ring. This is a self-validating system; the reaction will not proceed efficiently without the catalyst.

-

-

Thermal Promotion: Heat the solution to reflux for 2 hours.

-

Causality: Refluxing provides the necessary activation energy for the dehydration and cyclization steps, ensuring the reaction proceeds to completion in a reasonable timeframe. The 2-hour duration is typically determined empirically through reaction monitoring.

-

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Expertise & Experience: TLC is a rapid and indispensable tool to ensure the starting material has been consumed. A suitable eluent system (e.g., ethyl acetate/hexane) should be developed to achieve clear separation between the starting material and the product spot.

-

-

Product Precipitation and Isolation: After completion, allow the mixture to cool to room temperature. Induce precipitation by adding water.

-

Causality: The product is significantly less soluble in an ethanol/water mixture than in pure ethanol. The addition of water, an anti-solvent, forces the organic product to precipitate out of the solution, enabling its isolation.

-

-

Purification: Collect the precipitate by filtration, wash with water to remove any inorganic impurities, and dry. The reference notes that colorless needles of the product appeared upon evaporation.[2] For higher purity, recrystallization from a suitable solvent like ethanol can be performed.

Applications in Scientific Research

The utility of this compound extends across multiple scientific domains.

A Core Scaffold in Drug Discovery

This molecule is frequently used as a foundational structure, or nucleus, for the synthesis of compound libraries.[2] The pyridazine core is recognized for its favorable properties in drug design, and the pyrazole moiety is a well-established pharmacophore.[1] The reactive chlorine atom allows for diversification of the scaffold, enabling medicinal chemists to systematically explore the structure-activity relationship (SAR) of new derivatives in programs targeting kinases, receptors, and other disease-relevant proteins.

A Versatile Ligand in Coordination Chemistry

Beyond pharmaceuticals, the nitrogen atoms in both heterocyclic rings can act as coordination sites for metal ions. Research has demonstrated its use as a ligand in the synthesis of Ruthenium(II) organometallic complexes.[8] These complexes were prepared and characterized, with density functional theory (DFT) calculations performed to understand their electronic and structural properties, suggesting potential applications in catalysis or materials science.[8]

Advanced Characterization: Crystallographic Data

Single-crystal X-ray diffraction provides definitive proof of structure and detailed insight into the molecule's three-dimensional arrangement in the solid state.

| Crystallographic Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.684 (3) |

| b (Å) | 6.526 (3) |

| c (Å) | 11.130 (6) |

| α (°) | 83.00 (3) |

| β (°) | 77.64 (2) |

| γ (°) | 88.04 (3) |

| Volume (ų) | 400.2 (4) |

| Data sourced from Ather et al. (2010).[2] |

This data confirms the molecular connectivity and provides precise bond lengths and angles, serving as an authoritative reference for computational modeling and further structural studies.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.

-

Handling: Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.[9]

-

First Aid: In case of skin or eye contact, rinse thoroughly with water. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the full Safety Data Sheet (SDS) before handling this compound.[4][9]

Conclusion

This compound stands out as a heterocyclic compound of high strategic importance. Its well-defined structure, accessible synthesis, and reactive functionality make it a valuable intermediate for both medicinal chemistry and materials science. The insights provided in this guide, from its fundamental properties to its practical synthesis and applications, are intended to empower researchers to leverage this versatile molecule in their scientific endeavors.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. PubChemLite - this compound (C7H5ClN4) [pubchemlite.lcsb.uni.lu]

- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DSpace Repository :: Browsing Chemistry by Subject "this compound" [repository.chuka.ac.ke]

- 9. echemi.com [echemi.com]

An In-Depth Technical Guide to Pyrazolyl Pyridazine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of pyrazolyl pyridazine derivatives, a class of heterocyclic compounds attracting significant interest in medicinal chemistry. We will delve into the core synthetic strategies, explore the diverse pharmacological landscape with a focus on anti-inflammatory applications, and provide detailed experimental protocols for researchers in the field of drug development.

Introduction: The Rationale for a Hybrid Scaffold

In the landscape of medicinal chemistry, both pyrazole and pyridazine rings are considered "privileged scaffolds." The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anticoagulant apixaban.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Similarly, the pyridazine scaffold, a six-membered ring with two adjacent nitrogens, is integral to compounds with demonstrated antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects.[4]

The strategic fusion of these two pharmacophores into a single molecular framework—a pyrazolyl pyridazine derivative—is a classic example of hybrid-based drug design. This approach aims to create novel chemical entities that may exhibit synergistic or additive biological effects, engage with multiple biological targets, or possess improved pharmacokinetic profiles compared to their individual components.[5] This guide will explore the successful application of this strategy, particularly in the development of potent anti-inflammatory agents.

PART 1: Synthetic Strategies and Methodologies

The synthesis of pyrazolyl pyridazine derivatives typically involves multi-step reactions, beginning with the construction of the individual heterocyclic cores, which are then coupled. A common and effective approach involves the cyclocondensation of hydrazine derivatives with 1,3-difunctional compounds to form the pyrazole ring.[2]

A general workflow for synthesizing pyrazolyl pyridazine hybrids often starts from key intermediates that are then reacted to form the final fused or linked structures. For instance, a common pathway involves preparing a pyrazole intermediate (like an aminopyrazole or a pyrazolone) and a pyridazine intermediate separately, followed by a condensation reaction.[4][6]

Caption: General Synthetic Workflow for Pyrazolyl Pyridazine Derivatives.

Experimental Protocol: Synthesis of N-Substituted Benzylidene-4-(6-chloropyridazin-3-yl)-1H-pyrazol-5(4H)-ones

This protocol is adapted from methodologies described for creating pyrazole-pyridazine hybrids.[4] It outlines the final condensation step to yield the target compounds.

Rationale: This procedure utilizes a reflux reaction to facilitate the condensation between the pyrazolone-pyridazine intermediate and various substituted benzaldehydes. The acidic conditions, though sometimes minimal, can catalyze the reaction, leading to the formation of the benzylidene bridge.

Materials:

-

4-(6-chloropyridazin-3-yl)-1H-pyrazol-5(4H)-one (Intermediate Compound 3 from[4])

-

Substituted benzaldehydes (e.g., 3,4,5-trimethoxybenzaldehyde)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 4-(6-chloropyridazin-3-yl)-1H-pyrazol-5(4H)-one in 20 mL of absolute ethanol.

-

Addition of Reagents: Add 1.1 mmol of the desired substituted benzaldehyde to the flask. Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Attach a condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 6-8 hours, stirring continuously.

-

Monitoring: Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane 1:1). The disappearance of the starting material indicates reaction completion.

-

Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate should form. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol to remove any unreacted starting materials, and then dry it in a vacuum oven.

-

Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6]

PART 2: Pharmacological Profile and Mechanistic Insights

Pyrazolyl pyridazine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for various therapeutic areas.[6][7]

Anti-inflammatory Activity: Selective COX-2 Inhibition

A significant area of research for these hybrids is in the development of anti-inflammatory agents.[8] Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. However, non-selective inhibition of both COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible during inflammation) can lead to gastrointestinal side effects. Therefore, developing selective COX-2 inhibitors is a key therapeutic goal.

Pyrazolyl pyridazine derivatives have emerged as potent and selective COX-2 inhibitors.[4][5] In cellular models, such as lipopolysaccharide (LPS)-induced RAW264.7 macrophages, these compounds effectively suppress the production of key pro-inflammatory mediators.[5]

Caption: Inflammatory Pathway and Site of Action for COX-2 Inhibitors.

Structure-Activity Relationship (SAR) Insights

Systematic studies have revealed key structural features that govern the anti-inflammatory potency of these derivatives.[4][9]

-

Core Scaffold: Compounds featuring a pyrazolone skeleton generally exhibit more potent COX-2 inhibitory activity compared to those with an aminopyrazole scaffold.[4]

-

Aromatic Substituents: The nature and position of substituents on the benzylidene ring are critical. For example, derivatives with a 3,4,5-trimethoxy substitution on the benzylidene moiety have shown exceptionally high COX-2 inhibitory action, often exceeding that of the reference drug celecoxib.[4][5] In contrast, a meta-hydroxy group on the same ring can lead to poor activity.[4]

-

Halogenation: The presence of a bromo group can also confer potent COX-2 inhibition, with some derivatives showing activity comparable to celecoxib.[5]

Quantitative Data: In Vitro COX-2 Inhibition

The following table summarizes the COX-2 inhibitory activity (IC₅₀ values) for selected pyrazolyl pyridazine derivatives, demonstrating the impact of structural modifications.

| Compound ID | Key Structural Feature | COX-2 IC₅₀ (µM) | Reference |

| 5f | Pyrazolone core, 3,4,5-trimethoxybenzylidene | 1.50 | [4] |

| 6f | Aminopyrazole core, 3,4,5-trimethoxybenzylidene | 1.15 | [4] |

| 6e | Aminopyrazole core, p-bromobenzylidene | Comparable to Celecoxib | [4] |

| 5a | Pyrazolone core, m-hydroxybenzylidene | >100 (Unpromising) | [4] |

| Celecoxib | Reference Drug | 1.83 | [4] |

Lower IC₅₀ values indicate higher potency.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Rationale: This enzyme inhibition assay is the gold standard for determining the potency and selectivity of potential anti-inflammatory drugs. It directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2 isoforms.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (Pyrazolyl pyridazine derivatives)

-

Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂) detection

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare stock solutions of test compounds and reference inhibitors in DMSO. Create a series of dilutions to test a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Enzyme Incubation: In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound at its various dilutions. Allow this mixture to pre-incubate for 15 minutes at 37°C.

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Reaction Termination: Incubate for a further 10 minutes at 37°C, then stop the reaction by adding a solution of 1 M HCl.

-

Quantification of PGE₂: The amount of PGE₂ produced is proportional to the COX enzyme activity. Quantify the PGE₂ in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Generate a standard curve for PGE₂.

-

Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) using non-linear regression analysis.

-

-

Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2. A higher SI value indicates greater selectivity for COX-2.

Broader Pharmacological Spectrum

Beyond anti-inflammatory effects, pyrazolyl pyridazine derivatives and their parent pyrazoline structures are reported to possess a wide range of pharmacological properties, including:

-

Antimicrobial Activity: These compounds have shown activity against various bacterial and fungal strains.[6][10]

-

Anticancer Activity: Some derivatives have been investigated as potential anticancer agents, with activity reported against various cancer cell lines.[7][11]

-

Analgesic and Antidepressant Effects: The pyrazoline core is associated with analgesic, antidepressant, and MAO-inhibitory activities.[7][10]

-

Antiparkinsonian and Anticonvulsant Activity: Certain fused pyrazolopyridazine systems have been evaluated for their potential in treating neurological disorders.[6]

Conclusion and Future Directions

The hybrid scaffold of pyrazolyl pyridazine represents a highly successful strategy in medicinal chemistry. The fusion of these two privileged heterocycles has yielded derivatives with potent and selective COX-2 inhibitory activity, marking them as promising leads for the development of next-generation anti-inflammatory drugs with potentially improved safety profiles. The structure-activity relationship data clearly indicate that fine-tuning substituents on the core structure can dramatically enhance potency.

Future research should focus on optimizing the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties of the most potent leads.[5] Further exploration of their activity against other therapeutic targets is also warranted, given the broad biological spectrum associated with the parent pyrazole and pyridazine scaffolds. The continued investigation of these versatile compounds holds significant promise for addressing unmet needs in inflammation, oncology, and infectious diseases.

References

-

Asif, M. (2012). Recent advances in the therapeutic applications of pyrazolines. PubMed. Available at: [Link]

-

Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. Available at: [Link]

-

Almehizia, A. A., Al-Omar, M. A., & Naglah, A. M. (2025). Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

-

Caronna, S., Migliara, O., & Petruso, S. (1986). [Synthesis of pyrazole(3,4-a)pyridazine derivatives]. Bollettino Chimico Farmaceutico. Available at: [Link]

-

Unknown Author. (n.d.). Scheme 8. Synthesis of pyrazolo pyridazine derivative. ResearchGate. Available at: [Link]

-

Asif, M. (2012). Recent advances in the therapeutic applications of pyrazolines. SciSpace. Available at: [Link]

-

Unknown Author. (n.d.). Examples of pyridazine–pyrazoline derivatives as EGFR inhibitors. ResearchGate. Available at: [Link]

-

Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. Available at: [Link]

-

Asif, M. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents. Available at: [Link]

-

Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of pyrazoline derivatives--a recent development. Current Bioactive Compounds. Available at: [Link]

-

Kumar, V., & Kumar, S. (2019). Current status of pyrazole and its biological activities. Journal of Global Biosciences. Available at: [Link]

-

Sanna, M., et al. (2025). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. Available at: [Link]

-

Unknown Author. (2025). Synthesis and Biological Activities of Pyrazoline Derivatives: A Comprehensive Review. ResearchGate. Available at: [https://www.researchgate.net/publication/385800424_Synthesis_and_Biological_Activities_of_Pyrazoline_Derivatives_A_Comprehensive_Review]([Link]_ Derivatives_A_Comprehensive_Review)

-

Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Lv, K., et al. (2019). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. Available at: [Link]

-

Unknown Author. (n.d.). Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate. Available at: [Link]

-

El Hassani, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

Sources

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the therapeutic applications of pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Synthesis of pyrazole(3,4-a)pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Discovery and history of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine

An In-depth Technical Guide to 3-chloro-6-(1H-pyrazol-1-yl)pyridazine: From Synthesis to a Privileged Scaffold in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. We will explore its seminal synthesis, detailed structural characterization, and its emergence as a versatile chemical scaffold. This document delves into the causal-driven experimental methodologies, the strategic importance of its structural features, and its application as a key intermediate in the synthesis of pharmacologically active agents.

Introduction: The Emergence of a Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular frameworks that can serve as starting points for drug discovery is relentless. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is known to impart a range of pharmacological activities, including anticancer, anti-inflammatory, and cardiotonic effects.[1][2] Similarly, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs.[3]

The fusion of these two privileged structures into a single molecule, this compound (C₇H₅ClN₄), creates a scaffold with significant potential. The pyridazine core provides a rigid backbone, while the pyrazole moiety offers additional points for molecular recognition. Crucially, the chlorine atom at the 3-position of the pyridazine ring acts as a versatile synthetic handle, allowing for a wide array of subsequent chemical modifications through nucleophilic substitution reactions. This guide traces the scientific journey of this compound from its initial synthesis and characterization to its current status as a valuable building block for researchers.

Foundational Synthesis and Structural Elucidation

The first detailed public synthesis and structural characterization of this compound was reported as a key nucleus for the synthesis of a broader series of pyrazolylpyridazine derivatives.[4][5] The synthetic approach is a classic and efficient example of heterocyclic ring formation.

Synthetic Pathway: A Causal-Driven Approach

The chosen synthetic route leverages the reactivity of a hydrazine precursor to construct the pyrazole ring. The starting material, 3-chloro-6-hydrazinylpyridazine, is strategically selected as it already contains the complete pyridazine core with a reactive hydrazinyl group positioned for cyclization.

The pyrazole ring is formed via a condensation reaction with malondialdehyde bis-(diethylacetal). Malondialdehyde or its acetal equivalent is a common C3 synthon used for constructing pyrazole rings with hydrazines. The use of an acid catalyst facilitates the reaction, which proceeds by nucleophilic attack of the hydrazine onto the carbonyl precursors, followed by cyclization and dehydration to yield the aromatic pyrazole ring.

Sources

- 1. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sarpublication.com [sarpublication.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

3-chloro-6-(1H-pyrazol-1-yl)pyridazine CAS number and supplier

An In-Depth Technical Guide to 3-chloro-6-(1H-pyrazol-1-yl)pyridazine

Introduction

This compound is a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. As a bifunctional molecule, it incorporates both a pyridazine and a pyrazole ring system. This unique structural arrangement makes it a valuable building block, or scaffold, for the synthesis of more complex molecules with potential therapeutic applications. The pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, is recognized for its ability to serve as a bioisosteric replacement for other aromatic systems and for its role in modulating the physicochemical properties of drug candidates.[1] Similarly, the pyrazole moiety is a well-established pharmacophore found in numerous approved drugs. The combination of these two heterocycles in a single, synthetically versatile molecule provides a powerful tool for medicinal chemists and drug development professionals.

This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, applications in drug discovery, and commercial availability.

Chemical Identity and Physicochemical Properties

The fundamental identification and properties of this compound are crucial for its proper handling, characterization, and use in synthetic applications. The compound is a solid at room temperature.

| Property | Value | Source |

| CAS Number | 29334-66-5 | [2][3] |

| Molecular Formula | C₇H₅ClN₄ | [3] |

| Molecular Weight | 180.59 g/mol | [3] |

| InChI Key | KAGZGWUUTROZIC-UHFFFAOYSA-N | [3] |

| SMILES String | Clc1ccc(nn1)-n2cccn2 | |

| Appearance | Solid |

Structural analysis has confirmed that the molecule is nearly planar, with a very small dihedral angle of 2.82 (5)° between the pyridazine and pyrazole rings.[4][5] This planarity is a key feature that can influence how the molecule interacts with biological targets, such as through π–π stacking interactions.[6]

Synthesis and Reaction Mechanism

The synthesis of this compound can be achieved through a reliable condensation and cyclization reaction. The primary route involves the reaction of 3-chloro-6-hydrazinylpyridazine with a malondialdehyde equivalent.

Experimental Protocol

A reported laboratory-scale synthesis provides a clear and reproducible method.[4]

-

Reactant Preparation: Dissolve 3-chloro-6-hydrazinylpyridazine (0.5 g, 3.46 mmol) in ethanol (15 ml).

-

Reagent Addition: Add malondialdehyde bis-(diethylacetal) (0.327 g, 3.46 mmol) dropwise to the solution while maintaining continuous stirring.

-

Catalysis: Add a few drops of acetic acid to the reaction mixture. Acetic acid serves as a catalyst to promote the condensation reaction between the hydrazine and the aldehyde precursor.

-

Reaction: Reflux the solution for 2 hours. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).

-

Isolation: Upon completion, precipitate the product by adding water to the reaction mixture.

-

Purification: Filter the precipitate and dry it. The final product can be further purified by recrystallization from ethanol to yield colorless needles.[4][6]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of the title compound.

Core Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile intermediate in drug discovery. The chlorine atom on the pyridazine ring is a synthetically useful handle, allowing for nucleophilic substitution reactions to introduce a wide variety of functional groups and build molecular complexity.

Scaffold for Bioactive Molecules

The pyrazole-pyridazine core is a privileged scaffold in medicinal chemistry. Hybrid molecules containing both these pharmacophores have been designed and synthesized to target various biological pathways. For instance, novel pyrazole-pyridazine hybrids have been developed as selective COX-2 inhibitors, demonstrating significant anti-inflammatory potential.[7] In these designs, the core structure of this compound serves as the starting point, with the chloro group being replaced by other moieties to optimize binding affinity and selectivity for the target enzyme.

The nitrogen atoms in both the pyrazole and pyridazine rings can act as hydrogen bond acceptors, a critical feature for molecular recognition and binding to protein targets.[1] This allows chemists to design molecules with specific interactions within a receptor's active site.

Logical Workflow for Drug Discovery Application

The diagram below outlines how this compound is utilized as a foundational scaffold for creating a library of diverse compounds for screening.

Caption: Use as a scaffold in discovery chemistry.

Commercial Suppliers and Handling

This compound is available from several chemical suppliers that cater to the research and development market. When purchasing, researchers should note that some suppliers provide this compound as part of a collection for early discovery research and may not include detailed analytical data, placing the responsibility on the buyer to confirm identity and purity.

| Supplier | Notes |

| Sigma-Aldrich (Merck) | Listed as an "AldrichCPR" product for early discovery research.[8] |

| Parchem | A supplier of specialty chemicals, listing the compound by CAS number.[2] |

| CymitQuimica | Distributes the compound for laboratory use.[3] |

Storage and Handling: As with most chlorinated heterocyclic compounds, this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a chemical compound; it is a key enabler for innovation in medicinal chemistry. Its well-defined synthesis, characterized structure, and, most importantly, its synthetically versatile nature make it an invaluable scaffold. For researchers and scientists in drug development, this molecule offers a reliable starting point for the rational design and synthesis of novel therapeutic agents, particularly in areas such as anti-inflammatory and oncology research. Its continued availability and study will undoubtedly contribute to the discovery of future medicines.

References

-

SPbU Researchers Portal. The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue. [Link]

-

ResearchGate. Synthesis of 3-Chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and Its Deuterated Analogue. [Link]

-

Nauchnye issledovaniya v SPbGU. The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue. [Link]

-

National Institutes of Health (NIH). This compound. [Link]

-

Sigma-Aldrich. This compound AldrichCPR (Chinese). [Link]

-

Chemdad. 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine. [Link]

-

National Institutes of Health (NIH). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. [Link]

-

PubMed. This compound. [Link]

-

WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]

-

ValpoScholar. Synthesis of 3,6-dichloro-[2][3][9]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate. [Link]

-

National Institutes of Health (NIH). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

-

Royal Society of Chemistry. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-Pyridazine | 70588-85-1 [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 3-chloro-6-(1H-pyrazol-1-yl)pyridazine (CAS No. 29334-66-5).[1][2] As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of a complete set of publicly available experimental spectra, this guide leverages predicted data, supported by empirical data from analogous structures and foundational spectroscopic principles. This approach provides researchers, scientists, and drug development professionals with a robust framework for the identification, characterization, and quality control of this compound and its derivatives.

Introduction: The Significance of this compound

The fusion of pyridazine and pyrazole rings in this compound creates a unique scaffold with significant potential in various scientific domains. Pyridazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, pyrazole moieties are prevalent in numerous pharmaceuticals. The presence of a reactive chlorine atom further enhances its utility as a versatile intermediate for the synthesis of more complex molecules.

Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques are the primary tools for achieving this, providing a detailed fingerprint of a molecule's atomic and electronic structure. This guide is structured to walk the user through the interpretation of the key spectroscopic data for this compound, explaining the causality behind the expected spectral features.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure and numbering scheme for this compound used throughout this guide are presented below.

Figure 1: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra and their interpretation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Process the data with a line broadening of 1-2 Hz.

-

-

2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

¹H NMR Spectrum: Interpretation

The predicted ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms and the aromatic ring currents.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~8.60 | Doublet of doublets | J ≈ 0.5, 2.5 | 1H | H3' | Downfield due to proximity to two nitrogen atoms in the pyrazole ring. |

| ~8.10 | Doublet | J ≈ 9.0 | 1H | H5 | Deshielded by the adjacent nitrogen and the pyrazole substituent. |

| ~7.80 | Doublet of doublets | J ≈ 0.5, 1.5 | 1H | H5' | Typical chemical shift for a proton in a pyrazole ring. |

| ~7.65 | Doublet | J ≈ 9.0 | 1H | H4 | Shielded relative to H5 due to its position further from the electronegative pyrazole ring. |

| ~6.55 | Triplet (dd) | J ≈ 2.0 | 1H | H4' | Shielded proton in the pyrazole ring, coupled to both H3' and H5'. |

In-depth Analysis:

-

Pyridazine Ring Protons (H4, H5): The two protons on the pyridazine ring, H4 and H5, are expected to appear as an AX spin system, exhibiting a characteristic doublet for each with a large ortho-coupling constant (J ≈ 9.0 Hz). The proton H5 is anticipated to be at a lower field (more deshielded) than H4 due to the deshielding effect of the adjacent pyrazole ring and the N1 atom.

-

Pyrazole Ring Protons (H3', H4', H5'): The three protons on the pyrazole ring will also show distinct signals. H3' is expected to be the most deshielded due to its proximity to both nitrogen atoms. H5' will be at a slightly higher field, and H4' will be the most shielded. They will exhibit characteristic coupling patterns: H3' and H5' as doublets of doublets (due to small couplings to H4' and each other), and H4' as a triplet (or more accurately, a doublet of doublets with similar coupling constants).

¹³C NMR Spectrum: Interpretation

The predicted proton-decoupled ¹³C NMR spectrum should display seven signals corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155.0 | C6 | Attached to two nitrogen atoms (one in the pyridazine ring and one from the pyrazole). |

| ~152.0 | C3 | Attached to the electronegative chlorine atom and a nitrogen atom. |

| ~143.0 | C3' | Deshielded carbon in the pyrazole ring adjacent to two nitrogen atoms. |

| ~132.0 | C5 | Aromatic carbon in the pyridazine ring. |

| ~128.0 | C5' | Carbon in the pyrazole ring. |

| ~122.0 | C4 | Aromatic carbon in the pyridazine ring. |

| ~110.0 | C4' | Shielded carbon in the pyrazole ring. |

In-depth Analysis:

-

Pyridazine Ring Carbons (C3, C4, C5, C6): The chemical shifts of the pyridazine carbons are influenced by the substituents. C3 and C6, being directly attached to electronegative atoms (Cl and N, respectively), are expected to be the most downfield. C4 and C5 will appear at higher fields.

-

Pyrazole Ring Carbons (C3', C4', C5'): The chemical shifts of the pyrazole carbons are well-established. C3' and C5' are typically found at lower fields than C4'.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the aromatic rings and the C-Cl bond.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is recorded first, followed by the sample spectrum.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| 1600-1450 | Medium-Strong | C=C and C=N stretching in aromatic rings |

| 1400-1200 | Medium | In-plane C-H bending |

| 1100-1000 | Medium | Pyridazine and pyrazole ring breathing modes |

| 850-750 | Strong | Out-of-plane C-H bending |

| 750-700 | Strong | C-Cl stretching |

In-depth Analysis:

-

Aromatic C-H Stretching: The presence of aromatic rings is confirmed by the C-H stretching vibrations typically observed just above 3000 cm⁻¹.

-

Ring Stretching: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridazine and pyrazole rings.

-

C-Cl Stretching: A strong absorption in the 750-700 cm⁻¹ region is indicative of the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI is likely to cause more fragmentation.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₇H₅ClN₄, with a monoisotopic mass of approximately 180.02 Da.[3] The mass spectrum will show a molecular ion peak (M⁺) at m/z 180 and an M+2 peak at m/z 182 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

Proposed Fragmentation Pathway:

Sources

The Pyrazolylpyridazine Core: A Technical Guide to Reactivity and Stability for Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the pyrazolylpyridazine scaffold represents a privileged heterocyclic motif with significant therapeutic potential. Its unique electronic properties, arising from the fusion of an electron-rich pyrazole ring and an electron-deficient pyridazine ring, govern its reactivity and stability—critical parameters that dictate its suitability as a drug candidate. This in-depth technical guide provides a comprehensive overview of the chemical behavior of the pyrazolylpyridazine core, offering field-proven insights into its synthesis, functionalization, and stability profile.

Introduction: The Strategic Importance of the Pyrazolylpyridazine Core

The pyrazolylpyridazine nucleus is a key structural component in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The arrangement of nitrogen atoms in this bicyclic system creates a unique distribution of electron density, which is fundamental to its chemical reactivity and its ability to interact with biological targets. Understanding the interplay between the pyrazole and pyridazine rings is paramount for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Synthesis of the Pyrazolylpyridazine Core

The construction of the pyrazolylpyridazine framework can be achieved through several synthetic strategies, primarily involving the condensation of a pyrazole precursor with a 1,4-dicarbonyl compound or its equivalent. A common and versatile method involves the reaction of a substituted hydrazine with a β-ketoester to form the pyrazole ring, which is then further elaborated to construct the pyridazine ring.[4][5]

Representative Synthetic Protocol: Synthesis of a Substituted Pyrazolo[3,4-d]pyridazine

This protocol outlines a general procedure for the synthesis of a pyrazolo[3,4-d]pyridazin-7(6H)-one derivative, a common structural motif in bioactive compounds.[6][7]

Step 1: Synthesis of the Pyrazole Intermediate

-

To a solution of an appropriate arylhydrazine (1.0 eq.) in ethanol, add acetylacetone (1.1 eq.).

-

Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting crude 4-acetyl pyrazole derivative by recrystallization or column chromatography.

Step 2: Cyclization to the Pyrazolo[3,4-d]pyridazine Core

-

Dissolve the 4-acetyl pyrazole intermediate (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate (1.2 eq.) and reflux the mixture for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture, and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to afford the desired pyrazolo[3,4-d]pyridazin-7(6H)-one.

Reactivity of the Pyrazolylpyridazine Core

The reactivity of the pyrazolylpyridazine core is a nuanced interplay of the electronic characteristics of its constituent rings. The pyrazole ring is generally susceptible to electrophilic attack, while the electron-deficient pyridazine ring is more prone to nucleophilic substitution.

Electrophilic Aromatic Substitution

Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur preferentially on the electron-rich pyrazole ring. The position of substitution is dictated by the directing effects of the existing substituents and the nitrogen atoms in the pyrazole ring. Computational studies, including Density Functional Theory (DFT), can predict the most likely sites of electrophilic attack by analyzing the highest occupied molecular orbital (HOMO) and the distribution of electron density.[8][9][10]

Nucleophilic Aromatic Substitution

The pyridazine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr). Halogenated pyrazolylpyridazines are particularly useful substrates for introducing a variety of nucleophiles, including amines, alkoxides, and thiolates. The positions ortho and para to the ring nitrogens are the most activated sites for nucleophilic attack.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the functionalization of the pyrazolylpyridazine core.[4] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Cycloaddition Reactions

The pyridazine moiety can participate in Diels-Alder reactions, acting as the diene component. This reactivity provides a pathway to more complex, fused heterocyclic systems.

Stability of the Pyrazolylpyridazine Core

The stability of a drug candidate under physiological and storage conditions is a critical determinant of its therapeutic viability. The pyrazolylpyridazine core generally exhibits good stability, which is a prerequisite for its widespread use in medicinal chemistry. However, a thorough evaluation of its stability profile is essential during drug development.

Hydrolytic Stability

The hydrolytic stability of pyrazolylpyridazine derivatives is assessed by subjecting the compound to a range of pH conditions (typically pH 4, 7, and 9) at controlled temperatures. The rate of degradation is monitored over time using a stability-indicating analytical method, such as high-performance liquid chromatography (HPLC).

Thermal Stability

Thermal stability is evaluated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These methods provide information on the decomposition temperature and phase transitions of the compound.

Oxidative and Reductive Stability

The susceptibility of the pyrazolylpyridazine core to oxidation and reduction is investigated by treating the compound with oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride). The degradation products are then identified to understand the potential metabolic pathways.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for assessing the stability of a pyrazolylpyridazine derivative under stressed conditions.[11][12]

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Preparation of Stress Samples:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL. Incubate at a specified temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL. Incubate at a specified temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Incubate at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C).

-

Photostability: Expose a solution of the compound to UV light.

-

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect any degradation products.

-

Characterization of Degradants: If significant degradation is observed, the degradation products should be identified using techniques such as liquid chromatography-mass spectrometry (LC-MS).[13][14]

Spectroscopic and Physicochemical Characterization

NMR Spectroscopy

Proton (¹H) and carbon (¹³C) NMR spectroscopy are indispensable tools for the structural elucidation of pyrazolylpyridazine derivatives. The chemical shifts of the protons and carbons in the heterocyclic rings are sensitive to the electronic environment and the nature of the substituents.[15][16][17][18]

-

¹H NMR: Protons on the pyrazole ring typically resonate in the range of δ 7.0-8.5 ppm, while those on the pyridazine ring appear at slightly lower field, often between δ 8.0-9.5 ppm, due to the deshielding effect of the nitrogen atoms.

-

¹³C NMR: The carbon signals for the pyrazolylpyridazine core are typically observed in the aromatic region of the spectrum (δ 110-160 ppm). The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the electronic effects of the substituents.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of pyrazolylpyridazine derivatives, which aids in their identification and structural confirmation.

Physicochemical Properties

Key physicochemical properties such as pKa and logP are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[19][20] These parameters are influenced by the substitution pattern on the pyrazolylpyridazine core.

| Property | Description | Importance in Drug Development |

| pKa | The acid dissociation constant, indicating the extent of ionization at a given pH. | Influences solubility, permeability, and receptor binding. |

| logP | The partition coefficient between octanol and water, a measure of lipophilicity. | Affects membrane permeability, protein binding, and metabolic stability. |

Computational Insights into Reactivity and Stability

Computational chemistry provides powerful tools to rationalize and predict the reactivity and stability of the pyrazolylpyridazine core. DFT calculations can be employed to determine the electronic structure, including the energies and distributions of the HOMO and LUMO, which are key indicators of reactivity.[21] Molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. Furthermore, computational methods can be used to model degradation pathways and predict the stability of different derivatives.[10][22]

Caption: Computational workflow for predicting reactivity and stability.

Conclusion

The pyrazolylpyridazine core is a versatile and valuable scaffold in modern drug discovery. A thorough understanding of its reactivity and stability is essential for the successful design and development of new therapeutic agents. By leveraging a combination of synthetic chemistry, analytical techniques, and computational modeling, researchers can effectively navigate the chemical landscape of this important heterocyclic system to unlock its full therapeutic potential. This guide provides a foundational framework for professionals in the field, enabling them to make informed decisions and accelerate the journey from hit to lead and beyond.

References

- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 21. Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines [mdpi.com]

- 22. [2408.15494] Tracking the Electron Density Changes in Excited States -- A Computational Study on Pyrazine [arxiv.org]

An In-depth Technical Guide to the Molecular Planarity of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine

Foreword: The Structural Imperative of Planarity

In the fields of medicinal chemistry and materials science, the three-dimensional conformation of a molecule is paramount. It dictates how a molecule interacts with its environment, be it a biological receptor or an adjacent molecule in a crystal lattice. Planarity, or the lack thereof, is a fundamental structural characteristic that governs key intermolecular forces, including π–π stacking and hydrogen bonding. This guide provides a comprehensive analysis of the molecular planarity of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, a heterocyclic scaffold of significant interest. We will dissect the theoretical underpinnings of its structure, examine definitive experimental evidence, and explore the functional implications of its near-planar geometry.

Theoretical Framework: An Inherent Predisposition for Planarity

The structure of this compound is composed of two linked aromatic heterocyclic rings: a pyridazine ring and a pyrazole ring.

-

Pyridazine: A six-membered aromatic ring containing two adjacent nitrogen atoms. Its aromaticity necessitates a planar conformation to enable the delocalization of π-electrons across the ring.

-

Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms. Like pyridazine, its aromatic character strongly favors a planar geometry.